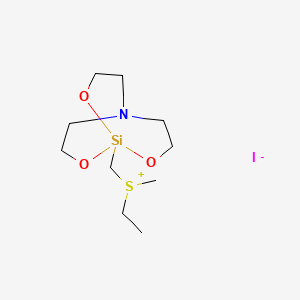
メチルクロモン
概要
説明
メチルクロモンは、2-メチルクロモンとしても知られており、クロモンの誘導体です。クロモンは、酸素を含む複素環式化合物です。クロモンは、様々な植物や菌類に見られる天然のフェノール性化合物です。 メチルクロモンは、抗酸化作用、抗菌作用、抗癌作用、抗炎症作用など、重要な生物活性を有することが知られています .
2. 製法
合成経路と反応条件: メチルクロモンは、以下の方法など、様々な方法で合成することができます。
フェノール類からの合成: シモニスの反応は、フェノール類とβ-ケトエステルをジフェニルエーテルまたは濃硫酸の存在下で反応させることで、エタノールと水分子を失ってメチルクロモンが生成する反応です.
サリチル酸類からの合成: サリチル酸類は、環化反応によってメチルクロモンに変換することができます。
ベンゾイルクロリド類からの合成: ベンゾイルクロリド類は、適切な求核剤と反応してメチルクロモンを生成することができます。
2-ヒドロキシアセトフェノン誘導体からの合成: これらの誘導体は、環化反応によってメチルクロモンを生成することができます。
フラン誘導体からの合成: フラン誘導体は、特定の反応条件下でメチルクロモンに変換することができます.
工業的製造方法: メチルクロモンの工業的製造は、通常、上記の方法を用いて、収率と純度を最適化して大規模合成が行われます。 イオン液体や溶媒を使わない反応などのグリーン合成アプローチも、プロセスをより環境に優しいものにするために検討されています .
科学的研究の応用
メチルクロモンは、以下の研究など、幅広い科学研究で応用されています。
化学: 様々な生物活性化合物の合成におけるビルディングブロックとして使用されます。
生物学: 細胞プロセスにおける役割や、様々な生物系への影響について研究されています。
医学: 抗癌作用、抗炎症作用、抗菌作用など、潜在的な治療効果について調査されています。
作用機序
メチルクロモンの作用機序には、様々な分子標的や経路との相互作用が関与しています。メチルクロモンは、以下のメカニズムによって効果を発揮します。
抗酸化作用: フリーラジカルを捕捉し、酸化ストレスを軽減します。
抗菌作用: 細菌や真菌の増殖を阻害します。
抗癌作用: アポトーシスを誘導し、細胞増殖を抑制します。
抗炎症作用: 炎症性経路を調節することで炎症を軽減します.
生化学分析
Biochemical Properties
Methylchromone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of methylchromone is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. Methylchromone can inhibit the activity of these enzymes, leading to altered metabolic pathways . Additionally, methylchromone has been shown to interact with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection .
Cellular Effects
Methylchromone exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, methylchromone induces apoptosis by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes such as Bax and p53 . It also inhibits the expression of anti-apoptotic genes like Bcl-2. In addition, methylchromone modulates cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and increased cell death . Furthermore, methylchromone has been shown to enhance the expression of antioxidant genes, thereby reducing oxidative stress and protecting cells from damage .
Molecular Mechanism
The molecular mechanism of action of methylchromone involves several key interactions at the molecular level. Methylchromone binds to specific biomolecules, including enzymes and receptors, altering their activity and function. For example, methylchromone inhibits the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of various substrates . It also activates antioxidant enzymes by binding to their regulatory regions, enhancing their expression and activity . Additionally, methylchromone modulates gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell survival, apoptosis, and oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methylchromone can change over time due to its stability, degradation, and long-term impact on cellular function. Methylchromone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that methylchromone can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of cell proliferation . In in vitro studies, methylchromone has been observed to maintain its biological activity for several days, while in in vivo studies, its effects can last for weeks .
Dosage Effects in Animal Models
The effects of methylchromone vary with different dosages in animal models. At low doses, methylchromone exhibits beneficial effects such as antioxidant protection and anti-inflammatory activity . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects of methylchromone are seen at specific dosage ranges, while adverse effects occur at higher doses . It is important to determine the optimal dosage of methylchromone to maximize its therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
Methylchromone is involved in several metabolic pathways, including those related to its synthesis and degradation. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . Methylchromone can be metabolized into various derivatives, some of which retain biological activity while others are inactive . The metabolic pathways of methylchromone also involve interactions with cofactors such as NADPH and glutathione, which are essential for its enzymatic reactions . These interactions can affect the metabolic flux and levels of metabolites in cells, influencing the overall biological activity of methylchromone.
Transport and Distribution
Methylchromone is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and active transport, involving specific transporters and binding proteins . Once inside the cells, methylchromone can accumulate in different cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . The transport and distribution of methylchromone can affect its localization and accumulation, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of methylchromone plays a crucial role in its activity and function. Methylchromone can localize to specific compartments or organelles within cells, such as the mitochondria, endoplasmic reticulum, and nucleus . This localization is often mediated by targeting signals and post-translational modifications that direct methylchromone to its specific destinations . The subcellular localization of methylchromone can affect its interactions with biomolecules and its overall biological activity. For example, mitochondrial localization of methylchromone enhances its ability to modulate oxidative stress and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: Methylchromone can be synthesized through various methods, including:
From Salicylic Acids: Salicylic acids can be converted to methylchromones through cyclization reactions.
From Benzoyl Chlorides: Benzoyl chlorides can react with suitable nucleophiles to form methylchromones.
From 2-Hydroxyacetophenone Derivatives: These derivatives undergo cyclization to form methylchromones.
From Furan Derivatives: Furan derivatives can be transformed into methylchromones through specific reaction conditions.
Industrial Production Methods: Industrial production of methylchromone typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. Green synthesis approaches, such as using ionic liquids and solvent-free reactions, are also being explored to make the process more environmentally friendly .
化学反応の分析
メチルクロモンは、以下の反応など、様々な化学反応を起こします。
酸化: メチルクロモンは、酸化されて対応するキノンを生成することができます。
硫黄化: クロモン構造に硫黄原子を導入する反応。
水素化: クロモン環を還元してジヒドロクロモンを生成する反応。
光分解: 光照射下でメチルクロモンを分解する反応。
有機金属試薬との反応: 有機金属錯体を生成する反応。
ディールス・アルダー反応: 環状付加反応により複雑な構造を生成する反応。
縮合反応: 縮合反応により大きな分子を生成する反応。
二量化反応: カップリング反応により二量体を生成する反応。
ビルスマイヤー・ハック反応: ホルミル基を導入するホルミル化反応。
求電子置換反応: 水素原子を求電子剤で置換する反応。
開環反応: クロモン環が開裂して開鎖化合物を生成する反応。
開環閉環反応: 開鎖化合物を環状構造に戻す反応。
環分解反応: クロモン環が分解する反応。
呈色反応: 特定の反応によって着色した化合物を生成する反応.
類似化合物との比較
メチルクロモンは、以下の類似化合物など、他の類似化合物と比較されます。
クロモン: メチルクロモンの母体化合物であり、生物活性を有することが知られています。
クマリン: クロモンの異性体であり、類似の生物活性があります。
フラボン類: クロモンと構造的に関連する化合物群であり、抗酸化作用と抗炎症作用で知られています。
メチルクロモンは、その独特の生物活性と治療的応用の可能性により、注目されています。
特性
IUPAC Name |
3-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJKIHHNDMEBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057845 | |
| Record name | Methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-90-5 | |
| Record name | 3-Methylchromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylchromone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylchromone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLCHROMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0091KAAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


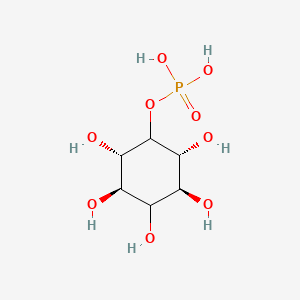
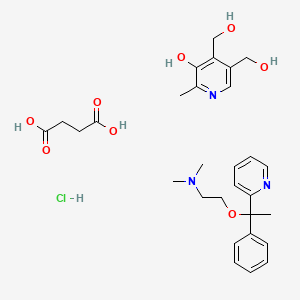
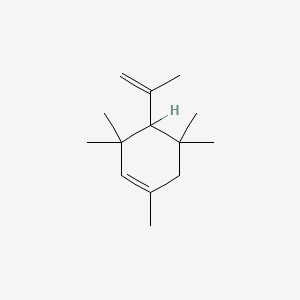
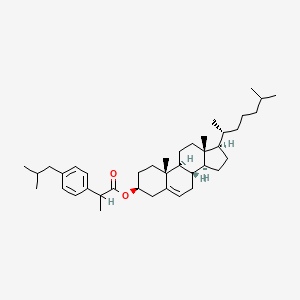
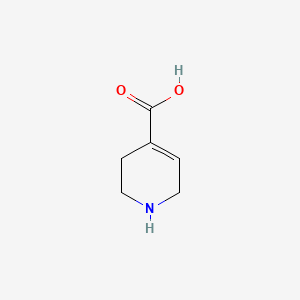
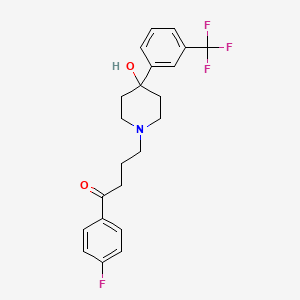
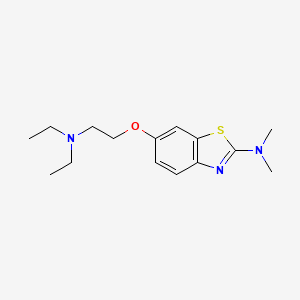
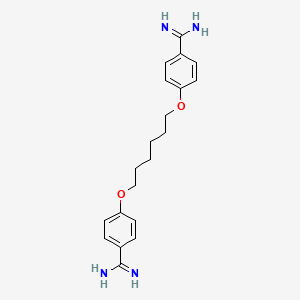
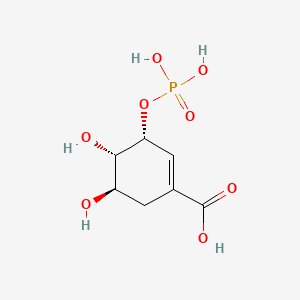
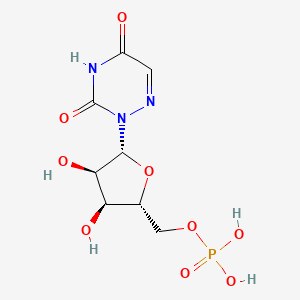

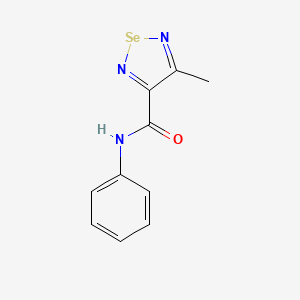
![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)
